1-Pyridin-3-yl-3-[2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
RF04289 is a Novel TLR2 activator.
Scientific Research Applications
Synthesis and Anticancer Activity
- Synthesis of Novel Pyridine Derivatives : A study by Hafez and El-Gazzar (2020) details the synthesis of novel pyridine derivatives, including those with urea components. These compounds demonstrated significant in vitro antitumor activity against various cancer cell lines, including liver, colon, and breast cancer cells. Notably, a derivative with a pyridine and p-fluorophenyl urea structure showed potent antitumor activity (Hafez & El-Gazzar, 2020).
Synthesis and Molecular Docking Studies
- Synthesis of Urea Derivatives as Anticancer Agents : Feng et al. (2020) designed and synthesized 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives. These compounds displayed significant antiproliferative effects against various cancer cell lines. The study also included molecular docking studies to understand the binding modes of these compounds (Feng et al., 2020).
Development of Efficient Synthesis Methods
- Microwave Irradiation Synthesis Method : Li and Chen (2008) developed a method for synthesizing 1,3,4‐thiadiazol‐2‐yl urea derivatives under microwave irradiation, providing an efficient approach for compound synthesis (Li & Chen, 2008).
Exploring Chemical Properties and Reactions
- Reactivity with Methyl Iodide : Jung et al. (2008) investigated the reaction of a similar compound with methyl iodide, offering insights into the chemical properties and potential applications of these urea derivatives (Jung et al., 2008).
Biological Screening for Various Activities
- Antimicrobial and Antitubercular Activities : Rathod and Solanki (2018) synthesized pyrimidine derivatives with pyridine moieties, which were then evaluated for antimicrobial and antitubercular activities. This study highlights the broad application of pyridine derivatives in medical research (Rathod & Solanki, 2018).
Properties
Molecular Formula |
C16H11F3N4OS |
---|---|
Molecular Weight |
364.3 g/mol |
IUPAC Name |
1-pyridin-3-yl-3-[2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl]urea |
InChI |
InChI=1S/C16H11F3N4OS/c17-16(18,19)11-5-3-10(4-6-11)14-22-13(9-25-14)23-15(24)21-12-2-1-7-20-8-12/h1-9H,(H2,21,23,24) |
InChI Key |
LJIFQLTXAPDWLD-UHFFFAOYSA-N |
SMILES |
C1=CC(=CN=C1)NC(=O)NC2=CSC(=N2)C3=CC=C(C=C3)C(F)(F)F |
Canonical SMILES |
C1=CC(=CN=C1)NC(=O)NC2=CSC(=N2)C3=CC=C(C=C3)C(F)(F)F |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
RF04289; RF-04289; RF 04289 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.